molecular formula C11H13NO2 B1656972 (5S,6S)-5-methyl-6-phenylmorpholin-3-one CAS No. 5493-94-7

(5S,6S)-5-methyl-6-phenylmorpholin-3-one

Cat. No.: B1656972
CAS No.: 5493-94-7
M. Wt: 191.23 g/mol
InChI Key: UJEPHPADGSWWRM-GZMMTYOYSA-N
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Description

(5S,6S)-5-methyl-6-phenylmorpholin-3-one is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound is characterized by its morpholine ring, which is substituted with a methyl group at the 5th position and a phenyl group at the 6th position. The stereochemistry of the compound is specified by the (5S,6S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6S)-5-methyl-6-phenylmorpholin-3-one typically involves the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate diol with ammonia or an amine under acidic conditions.

    Introduction of the Methyl and Phenyl Groups: The methyl and phenyl groups are introduced through selective alkylation reactions. For instance, the methyl group can be introduced using methyl iodide in the presence of a base, while the phenyl group can be introduced using phenyl magnesium bromide (Grignard reagent) followed by oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Cyclization: Utilizing continuous flow reactors to achieve efficient cyclization of the diol precursor.

    Selective Alkylation:

    Purification: Using techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5S,6S)-5-methyl-6-phenylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(5S,6S)-5-methyl-6-phenylmorpholin-3-one has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5S,6S)-5-methyl-6-phenylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit enzyme activity by occupying the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    (5R,6R)-5-methyl-6-phenylmorpholin-3-one: The enantiomer of the compound with different stereochemistry.

    (5S,6S)-5-ethyl-6-phenylmorpholin-3-one: A similar compound with an ethyl group instead of a methyl group.

    (5S,6S)-5-methyl-6-(4-methylphenyl)morpholin-3-one: A derivative with a substituted phenyl group.

Uniqueness

(5S,6S)-5-methyl-6-phenylmorpholin-3-one is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of both methyl and phenyl groups in the morpholine ring also contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

(5S,6S)-5-methyl-6-phenylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8-11(14-7-10(13)12-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEPHPADGSWWRM-GZMMTYOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](OCC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5493-94-7
Record name Fenmetramide, trans-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005493947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FENMETRAMIDE, TRANS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP04L9T248
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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